4-Fluoro-3-nitrobenzamide
Description
Significance of Fluorinated Nitroaromatic Amides as Chemical Scaffolds
Fluorinated nitroaromatic amides, the class of compounds to which 4-fluoro-3-nitrobenzamide belongs, are of considerable interest in medicinal chemistry and materials science. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. nih.govrsc.org
The nitro group, a strong electron-withdrawing group, further enhances the chemical reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. smolecule.com This reactivity is a key feature that allows for the diversification of these scaffolds. The amide group provides a site for further chemical modification and can participate in hydrogen bonding, which is crucial for molecular recognition and binding. nih.govmdpi.com This combination of functional groups makes fluorinated nitroaromatic amides versatile platforms for the synthesis of more complex molecules with desired properties. smolecule.comnih.gov
Overview of Research Trajectories Involving this compound
Research involving this compound has primarily focused on its utility as a synthetic intermediate. Its chemical reactivity allows for a range of transformations, making it a precursor to a variety of more complex molecules with potential applications in several fields. smolecule.com
Key research areas include:
Medicinal Chemistry: The compound serves as a starting material for the synthesis of biologically active molecules. smolecule.com For instance, derivatives of this compound have been investigated as potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases such as Alzheimer's. smolecule.commdpi.com It is also a precursor for benzimidazole (B57391) derivatives, which are known for their diverse biological activities. smolecule.comresearchgate.net
Materials Science: The functional groups present in this compound facilitate polymerization reactions, making it a candidate for the preparation of polymersomes and other advanced materials. smolecule.com
Fluorescent Dyes: Its derivatives are being explored for their potential use in fluorescent labeling applications in biochemical assays. smolecule.com
Contemporary Challenges and Opportunities in the Study of this compound
Despite its utility, the study and application of this compound are not without challenges. The synthesis of substituted benzamides can be complex, often requiring multi-step procedures with careful control of reaction conditions to achieve the desired regioselectivity and avoid unwanted side reactions. researchgate.net
However, these challenges also present opportunities for innovation. The development of more efficient and selective synthetic methodologies is an ongoing area of research. researchgate.net Furthermore, the full potential of this compound and its derivatives is yet to be completely explored. There are significant opportunities to design and synthesize novel compounds with enhanced biological activities or material properties. The use of computational modeling and high-throughput screening techniques can accelerate the discovery of new applications for this versatile chemical scaffold. smolecule.commdpi.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅FN₂O₃ nih.gov |
| Molecular Weight | 184.12 g/mol cymitquimica.com |
| Appearance | Solid cymitquimica.com |
| CAS Number | 349-02-0 glpbio.com |
| InChI Key | XQKXDVBKKZWIAZ-UHFFFAOYSA-N cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKXDVBKKZWIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619416 | |
| Record name | 4-Fluoro-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-02-0 | |
| Record name | 4-Fluoro-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-nitrobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEK9R56VJ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 4 Fluoro 3 Nitrobenzamide and Its Derivatives
Strategic Approaches to the Direct Synthesis of 4-Fluoro-3-nitrobenzamide
The primary and most direct route to this compound originates from its corresponding carboxylic acid, 4-Fluoro-3-nitrobenzoic acid. This precursor is readily synthesized via the regioselective nitration of 4-fluorobenzoic acid. The synthesis of the final amide can be approached through several established methods, primarily involving the activation of the carboxylic acid followed by amination.
One common strategy is the conversion of the carboxylic acid to an acid chloride. This is typically achieved by treating 4-Fluoro-3-nitrobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of a solvent like N,N-dimethylformamide (DMF). The resulting 4-fluoro-3-nitrobenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to yield the desired this compound.
Alternatively, modern peptide coupling reagents can be employed for a direct, one-pot conversion under milder conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 1-Hydroxybenzotriazole (HOBt) can be used. In this process, the carboxylic acid is activated in situ, and subsequent addition of an ammonia source, like ammonium (B1175870) chloride, leads to the formation of the amide bond. chemicalbook.com This method avoids the harsh conditions associated with thionyl chloride.
Another potential, though less direct, synthetic route involves the partial hydrolysis of 4-Fluoro-3-nitrobenzonitrile. The nitrile precursor can be synthesized by the nitration of 4-fluorobenzonitrile. wikipedia.org Controlled hydrolysis of the nitrile, often using acid or base catalysis under carefully managed conditions, can halt the reaction at the amide stage before complete hydrolysis to the carboxylic acid occurs.
| Starting Material | Reagents | Key Intermediate | Product |
| 4-Fluoro-3-nitrobenzoic acid | 1. SOCl₂, cat. DMF 2. NH₃ | 4-Fluoro-3-nitrobenzoyl chloride | This compound |
| 4-Fluoro-3-nitrobenzoic acid | EDC, HOBt, NH₄Cl, Base | In situ activated ester | This compound |
| 4-Fluoro-3-nitrobenzonitrile | H₂O, H⁺ or OH⁻ (controlled) | - | This compound |
Derivatization Strategies via the Amide Functionality
The amide group of this compound is a versatile functional handle for further derivatization, allowing for the synthesis of a variety of related compounds.
N-Alkylation/N-Arylation: The amide nitrogen can be deprotonated with a suitable base to form an amidate anion, which can then act as a nucleophile. Reaction with alkyl or aryl halides allows for the synthesis of N-substituted derivatives.
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to 4-Fluoro-3-nitrobenzoic acid. While this reverses a synthetic step, it can be useful if the amide is used as a protecting group or if the carboxylic acid is needed for subsequent reactions after other molecular modifications have been performed.
Reduction to Amine: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. This reaction converts this compound into 4-fluoro-3-nitrobenzylamine, providing access to a different class of compounds.
Dehydration to Nitrile: Treatment with dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can convert the primary amide into the corresponding 4-Fluoro-3-nitrobenzonitrile.
| Reaction Type | Reagents | Product Class |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-4-fluoro-3-nitrobenzamides |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | 4-Fluoro-3-nitrobenzoic acid |
| Reduction | LiAlH₄ or BH₃ complex | 4-Fluoro-3-nitrobenzylamines |
| Dehydration | P₂O₅ or SOCl₂ | 4-Fluoro-3-nitrobenzonitrile |
Nucleophilic Aromatic Substitution (SNAr) for Diversification of the Aromatic Ring
The fluorine atom in this compound is strongly activated towards nucleophilic aromatic substitution (SₙAr). The powerful electron-withdrawing effect of the nitro group, positioned ortho to the fluorine, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles at the carbon atom bearing the fluorine.
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgnih.gov In the first, rate-determining step, a nucleophile attacks the electrophilic carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov The negative charge of this complex is resonance-stabilized, with significant delocalization onto the oxygen atoms of the ortho-nitro group. masterorganicchemistry.com In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
A wide array of nucleophiles can be used to displace the fluorine atom, leading to a diverse library of substituted benzamides. The nature of the nucleophile plays a critical role in the reaction's success and rate.
Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) react readily to form aryl ethers.
Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles, leading to the formation of N-aryl derivatives. This is a common strategy for linking the 4-amido-2-nitrophenyl scaffold to other molecules. youtube.com
Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles in SₙAr reactions due to their high polarizability and softness, efficiently producing aryl thioethers. acsgcipr.org
The reactivity generally follows the order of nucleophilicity, although steric hindrance on the nucleophile can slow the reaction.
The substitution pattern is highly regioselective. The nucleophilic attack occurs exclusively at the C4 position (the carbon bearing the fluorine atom). This high degree of regioselectivity is a direct consequence of the powerful activation provided by the ortho-nitro group at the C3 position. The alternative positions on the ring are not sufficiently activated to undergo substitution, ensuring the formation of a single, predictable product isomer. researchgate.net
Reduction of the Nitro Group to Amino Functionalities
The nitro group of this compound can be selectively reduced to a primary amino group, yielding 3-Amino-4-fluorobenzamide (B1284707). This transformation is a key step in many synthetic sequences as it introduces a nucleophilic and synthetically versatile amino group onto the aromatic ring. Several methods are effective for this reduction while preserving the amide and fluoro functionalities.
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). commonorganicchemistry.comwikipedia.org The reaction is typically run at moderate pressures and temperatures and often provides high yields of the desired aniline (B41778) derivative.
Metal/Acid Reduction (Béchamp Reduction): A classic and cost-effective method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in an acidic medium like acetic acid or hydrochloric acid. commonorganicchemistry.comwikipedia.orgsrict.in For instance, iron powder in the presence of acetic acid is a mild and selective system for reducing aromatic nitro groups. commonorganicchemistry.comthieme-connect.com
Tin(II) Chloride Reduction: Stannous chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is another widely used reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities. strategian.comacsgcipr.org
| Method | Reagents | Key Advantages |
| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, high yield, simple workup |
| Metal/Acid Reduction | Fe/AcOH or Fe/HCl | Cost-effective, mild conditions |
| Stannous Chloride Reduction | SnCl₂·2H₂O, Ethanol | High chemoselectivity, tolerates many functional groups |
Chemoselective Reduction Methods
The primary challenge in the reduction of this compound is to selectively reduce the nitro group without affecting the amide functionality. Several chemoselective methods have been developed to address this.
One effective method involves the use of hydrazine hydrate in the presence of a catalyst like zinc powder. This system can achieve the selective reduction of aromatic nitro groups under pressure, leaving the amide group intact. ucsd.edu
Metal-free reduction systems offer a greener alternative to traditional metal-based reagents. A combination of potassium hydroxide (B78521) (KOH) and isopropanol has been reported for the chemoselective reduction of nitrobenzamide compounds to their corresponding aminobenzamides in good to excellent yields. This reaction is operationally simple and proceeds under mild conditions without the need for a metal catalyst. ucsd.edu
Another powerful metal-free approach utilizes trichlorosilane (HSiCl₃) in the presence of a tertiary amine. This system is highly chemoselective for the reduction of both aromatic and aliphatic nitro groups to amines, tolerating a wide variety of other functional groups. researchgate.net This method can be part of a one-pot protocol to convert nitroarenes directly into N-aryl amides by trapping the in-situ generated N-silylated amine with an anhydride. researchgate.net
Table 2: Overview of Chemoselective Nitro Reduction Methods
| Reagent System | Catalyst/Promoter | Key Features |
| Hydrazine Hydrate | Zinc Powder | Selective under pressure; preserves amide group. ucsd.edu |
| KOH / Isopropanol | None (Metal-free) | Mild conditions; good to excellent yields for nitrobenzamides. ucsd.edu |
| Trichlorosilane (HSiCl₃) / Tertiary Amine | None (Metal-free) | Highly chemoselective; tolerates many functional groups. researchgate.net |
Solid-Phase Organic Synthesis (SPOS) Incorporating this compound Scaffolds
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of compounds for drug discovery and other applications. The this compound scaffold, often derived from its corresponding carboxylic acid, is well-suited for SPOS.
Development of Resin-Bound Precursors
The synthesis typically begins by immobilizing a precursor molecule onto a solid support (resin). For incorporating the this compound scaffold, 4-fluoro-3-nitrobenzoic acid is commonly used as the starting material. ucsd.edusigmaaldrich.comsigmaaldrich.com
The carboxylic acid can be attached to various resins, such as Wang resin or Rink amide resin, through an ester or amide linkage. Standard coupling conditions, for example, using a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP), are employed to achieve efficient loading onto the resin. ucsd.edu The loading efficiency can be monitored by cleaving a small amount of the resin-bound material and analyzing the cleaved product.
On-Resin Transformations and Cleavage Strategies
Once the scaffold is attached to the solid support, a series of chemical transformations can be performed. The resin-bound nature of the intermediates simplifies the purification process, as excess reagents and byproducts can be washed away after each step.
A key on-resin transformation for this scaffold is the nucleophilic aromatic substitution (SNAr) of the activated fluoride (B91410) with a variety of amines. This step allows for the introduction of a key diversity element. ucsd.edu Following the SNAr reaction, the nitro group can be reduced on the resin to an ortho-phenylenediamine derivative. A common reagent for this on-resin reduction is tin(II) chloride (SnCl₂) in a solvent like N-methyl-2-pyrrolidinone (NMP) . ucsd.edu
The resulting resin-bound ortho-phenylenediamine is a versatile intermediate for the synthesis of various heterocyclic structures. For example, condensation with aldehydes or carboxylic acids can lead to the formation of benzimidazoles. ucsd.edu
After the desired on-resin synthesis sequence is complete, the final product is cleaved from the solid support. For acid-labile linkers like those in Wang or Rink amide resins, a strong acid such as trifluoroacetic acid (TFA) , typically in a mixture with dichloromethane (B109758) (DCM), is used to release the product into solution. ucsd.edu
Table 3: Typical SPOS Workflow for Benzimidazole (B57391) Synthesis
| Step | Reaction | Reagents and Conditions |
| 1. Immobilization | Esterification | 4-fluoro-3-nitrobenzoic acid, Wang resin, DIC, DMAP in DMF. ucsd.edu |
| 2. Diversification | Nucleophilic Aromatic Substitution | Primary or secondary amine, DIEA in NMP. ucsd.edu |
| 3. Reduction | Nitro Group Reduction | SnCl₂ in NMP. ucsd.edu |
| 4. Cyclization | Benzimidazole Formation | Aromatic aldehyde, often with an oxidant like DDQ or air. ucsd.edu |
| 5. Cleavage | Release from Resin | 50% TFA in CH₂Cl₂. ucsd.edu |
Multicomponent Reactions Utilizing this compound Building Blocks
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. While this compound itself is not a typical MCR component, its reduced derivative, 3-amino-4-fluorobenzamide , is an excellent candidate for such reactions.
The Ugi four-component reaction (U-4CR) is a prominent example. In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. nih.govmdpi.com 3-Amino-4-fluorobenzamide can serve as the amine component in this reaction.
The Ugi reaction allows for the rapid assembly of complex, peptide-like molecules from simple building blocks. The diversity of the final products can be easily controlled by varying the other three components (carbonyl, carboxylic acid, and isocyanide). This makes the Ugi reaction a powerful tool in diversity-oriented synthesis for the creation of libraries of compounds for biological screening. nih.gov The products derived from 3-amino-4-fluorobenzamide via the Ugi reaction would be highly functionalized scaffolds incorporating the fluorinated aminobenzamide core.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to various stages of the synthesis of this compound and its derivatives.
In the synthesis of the amide bond itself, traditional methods often rely on stoichiometric coupling reagents that generate significant waste. Greener alternatives focus on catalytic direct amidation , where a carboxylic acid and an amine are coupled directly with the removal of water. Microwave-assisted synthesis using catalysts like ceric ammonium nitrate (B79036) (CAN) under solvent-free conditions represents a significant advancement in this area, offering high efficiency and reduced reaction times. wikipedia.org
For the crucial nitro reduction step, moving away from stoichiometric metal reductants (like tin or iron in acidic media) towards catalytic methods is a key green strategy. As discussed, catalytic transfer hydrogenation using safer hydrogen donors like ammonium formate (B1220265) is an environmentally benign alternative to using flammable hydrogen gas. lookchem.com Furthermore, the development of metal-free reduction methods, such as those using HSiCl₃ or KOH/isopropanol, aligns well with green chemistry principles by avoiding heavy metal waste. ucsd.eduresearchgate.net
The use of mechanochemistry, such as ball milling , for reactions like CTH, can significantly reduce or eliminate the need for bulk solvents, which are a major contributor to chemical waste. lookchem.com This solvent-free approach not only reduces environmental impact but can also lead to faster reaction rates and different selectivities compared to solution-phase chemistry.
Elucidation of Reactivity Profiles and Reaction Mechanisms
Investigation of the Reactivity of the Aromatic Ring System
The substitution pattern on the aromatic ring of 4-fluoro-3-nitrobenzamide creates a molecule with distinct regions of electrophilicity and nucleophilicity, predisposing it to specific types of reactions.
The nitro (-NO2) and fluoro (-F) groups are both powerful electron-withdrawing groups (EWGs) that significantly influence the reactivity of the benzene (B151609) ring. numberanalytics.com The primary effect of these substituents is the strong deactivation of the ring towards electrophilic aromatic substitution (EAS) by reducing its electron density. numberanalytics.commasterorganicchemistry.com
However, this electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comwikipedia.org The nitro group is a potent activator for SNAr reactions, particularly when positioned ortho or para to a leaving group. wikipedia.org In this compound, the fluorine atom is ortho to the nitro group. This arrangement allows the strongly electron-withdrawing nitro group to effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack, thus facilitating the substitution. wikipedia.org
The fluorine atom serves as an excellent leaving group in SNAr reactions. Its high electronegativity enhances the electrophilicity of the carbon atom to which it is attached, promoting the initial, often rate-determining, nucleophilic attack. wikipedia.orgmdpi.comdoubtnut.com Consequently, the fluorine at the C-4 position is the most probable site for nucleophilic substitution.
The amide group (-CONH₂) has a dual electronic nature. While it is considered a moderately deactivating group for electrophilic aromatic substitution due to the electron-withdrawing character of its carbonyl moiety, the lone pair of electrons on the nitrogen atom can be donated into the ring through resonance. masterorganicchemistry.comlibretexts.org This resonance effect directs incoming electrophiles to the positions ortho and para to the amide group. libretexts.org
In the context of this compound, the amide group is located at C-1. Its ortho-directing influence would be on the C-2 and C-6 positions, while its para-directing influence would be on the C-4 position (which is already substituted with fluorine). The powerful meta-directing influence of the nitro group at C-3 (directing to C-1 and C-5) and the deactivating nature of all substituents make electrophilic substitution on this ring system generally unfavorable. The dominant reactivity profile of the aromatic ring is thus nucleophilic substitution at the C-4 position.
Kinetic and Thermodynamic Aspects of Derivatization Reactions
The kinetics and thermodynamics of reactions involving this compound are crucial for controlling reaction outcomes and yields. Derivatization can occur at the aromatic ring (typically SNAr) or at the amide group itself.
Kinetics: The rate of SNAr reactions on the aromatic ring is highly dependent on the electron-withdrawing power of the activating groups. The presence of the ortho-nitro group significantly lowers the activation energy for nucleophilic attack at the C-4 position, making the reaction kinetically favorable. mdpi.com Studies on related nitroaromatic compounds show that the addition of the nucleophile is typically the rate-limiting step. mdpi.comdoubtnut.com For reactions involving the amide bond, such as hydrolysis or formation, the kinetics are influenced by factors like the strength of the nucleophile, temperature, and the use of catalysts or coupling agents. smolecule.com
| Aspect | Description | Relevance to this compound |
|---|---|---|
| Kinetics (Rate) | Concerns the speed of a reaction, governed by the activation energy (Ea). Lower Ea means a faster reaction. | The ortho-nitro group lowers the Ea for SNAr at the C-4 position, accelerating the reaction. mdpi.com The rate-determining step is the nucleophile's attack. doubtnut.com |
| Thermodynamics (Equilibrium) | Concerns the energy difference between reactants and products (ΔG). A negative ΔG indicates a spontaneous reaction. | Amide formation is generally stable, but the reaction can be reversible. mdpi.com Product stability depends heavily on the nature of the introduced substituents. mdpi.com |
Mechanistic Pathways for Amide Bond Formation
While this compound already possesses an amide bond, it is often synthesized from its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid. The formation of the amide bond is a cornerstone reaction in organic synthesis, and several mechanistic pathways can be employed.
One of the most common laboratory methods involves the activation of the carboxylic acid followed by reaction with an amine. For instance, 4-fluoro-3-nitrobenzoic acid can be reacted with a primary or secondary amine in the presence of a peptide coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). rsc.org The mechanism involves the formation of a highly reactive HOBt-ester intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond, regenerating the benzotriazole (B28993) byproduct.
Other established mechanisms include:
Acyl Chloride Method: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 4-fluoro-3-nitrobenzoyl chloride then reacts rapidly with an amine.
Mixed Anhydride Method: The carboxylic acid reacts with a chloroformate or another acyl halide to form a mixed anhydride, which serves as the activated species for the subsequent amidation. acs.org
Enzymatic Formation: Biocatalytic methods utilize enzymes like lipases or specialized amide bond-forming enzymes. These reactions often proceed through acyl-adenylate or acyl-phosphate intermediates at the expense of ATP and are known for their high specificity and mild reaction conditions. nih.gov
Applications in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Novel Pharmacologically Active Derivatives
4-Fluoro-3-nitrobenzamide and its parent compound, 4-fluoro-3-nitrobenzoic acid, are highly valued precursors in the synthesis of complex heterocyclic molecules with therapeutic potential. ossila.com The presence of the fluorine atom facilitates nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, opening up numerous pathways for chemical elaboration. ossila.comsigmaaldrich.com
Medicinal chemists utilize these reactive sites to construct libraries of novel compounds, particularly benzimidazoles, which are known for their broad spectrum of biological activities. ossila.comnih.gov The general synthetic strategy often begins with the esterification of 4-fluoro-3-nitrobenzoic acid, followed by a reaction with an appropriate amine. nih.govsemanticscholar.org For instance, a multi-step reaction starting from 4-fluoro-3-nitrobenzoic acid can produce novel benzimidazole (B57391) derivatives under relatively mild conditions. nih.govnih.govsemanticscholar.org This process may involve reacting the acid with agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). researchgate.net
Solid-phase synthesis techniques have also been employed, allowing for the efficient generation of diverse molecular libraries based on this scaffold. researchgate.net This approach is instrumental in creating quinazolinone derivatives and other complex heterocycles designed to interact with specific biological targets. researchgate.net By systematically modifying the core structure, researchers can fine-tune the pharmacological properties of the resulting molecules to enhance potency and selectivity.
Evaluation of Biological Activities
Derivatives synthesized from the this compound scaffold have been subjected to extensive biological evaluation, revealing significant potential in oncology and infectious diseases.
Anticancer Potential and Cell Proliferation Inhibition
The development of novel anticancer agents is a primary focus of research involving this compound derivatives. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines.
Significant research has been conducted on the efficacy of these derivatives against breast cancer, particularly the highly aggressive triple-negative MDA-MB-231 cell line. In one study, a series of novel trisubstituted benzimidazole precursors were synthesized and evaluated for their ability to inhibit MDA-MB-231 cell proliferation. researchgate.netarabjchem.org Among the synthesized compounds, N-(4-cyano-3-(trifluoromethyl) phenyl)-4-fluoro-3-nitrobenzamide was identified as a particularly potent inhibitor. researchgate.netarabjchem.orgresearchgate.net
Table 1: Inhibition of MDA-MB-231 Cell Proliferation by a this compound Derivative Data sourced from a study on benzimidazole precursors. researchgate.net
The cytotoxic effects of this compound derivatives against cancer cells are attributed to several mechanisms of action. Studies have shown that these compounds can induce apoptosis, or programmed cell death, and cause cell cycle arrest, preventing cancer cells from multiplying. researchgate.net For example, some derivatives have been found to halt the cell cycle at the G2/M phase.
Mechanistic investigations into related compounds have provided further insights. For instance, the anticancer action of 4-iodo-3-nitrobenzamide, a structural analogue, has been linked to the inactivation of the enzyme poly(ADP-ribose) polymerase (PARP) and the disruption of tumor glycolysis. nih.gov Other research on different heterocyclic derivatives has pointed to the inhibition of key signaling pathways, such as the Wnt/β-catenin pathway, by disrupting the interaction between β-catenin and Transcription factor 4 (TCF4). semanticscholar.org Furthermore, inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical protein in tumor angiogenesis, has been identified as a potential mechanism for related quinoxaline (B1680401) derivatives. nih.gov
Antimicrobial and Antitubercular Activity
In addition to their anticancer properties, derivatives of this compound have demonstrated significant promise as antimicrobial and, particularly, antitubercular agents.
The primary focus of antimicrobial research for this class of compounds has been on Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have detailed the synthesis of novel benzimidazoles derived from 4-fluoro-3-nitrobenzoic acid, which exhibit potent activity against both drug-sensitive (H37Rv) and isoniazid-resistant (INHR) strains of M. tuberculosis. nih.govnih.govsemanticscholar.org
In one such study, seven new benzimidazole derivatives were synthesized and tested. Three of these compounds showed excellent activity, with Minimum Inhibitory Concentrations (MIC) below 0.2 μM. nih.govnih.gov The most active compound in the series demonstrated an MIC of 0.112 μM against the H37Rv strain and 6.12 μM against the INH-resistant strain. nih.govsemanticscholar.org Structure-activity relationship studies indicated that the presence of an electron-withdrawing group, such as a halogen, at the 4-position of an associated phenyl ring significantly enhanced the antimycobacterial activity. nih.gov Other research has focused on designing derivatives that act as antibacterials by inhibiting the interaction between bacterial RNA polymerase and sigma factors, with activity reported against S. pneumoniae. nih.gov
Table 2: Antitubercular Activity of a Lead Benzimidazole Derivative Data from a study on novel benzimidazole derivatives against M. tuberculosis. nih.govnih.govsemanticscholar.org
Activity against Mycobacterium tuberculosis
The quest for new treatments for tuberculosis (TB) is a global health priority, driven by the emergence of drug-resistant strains of Mycobacterium tuberculosis. Research has identified that derivatives of this compound, specifically those synthesized from its precursor 4-fluoro-3-nitrobenzoic acid, are promising candidates.
In one study, a series of seven novel benzimidazole derivatives were synthesized from 4-fluoro-3-nitrobenzoic acid. nih.govnih.gov These compounds were then screened for their antimycobacterial activity against the H37Rv strain of M. tuberculosis (MTB-H37Rv) and an isoniazid-resistant strain (INHR-MTB). nih.govnih.gov The results indicated that compounds with electron-withdrawing groups, particularly halogen substitutions on the phenyl ring, showed enhanced antimycobacterial activity. nih.gov Three of the synthesized compounds demonstrated significant potency with Minimum Inhibitory Concentrations (MIC) below 0.2 μM against the MTB-H37Rv strain. nih.govnih.gov
The most active compound identified in this series exhibited potent activity against both the standard and the drug-resistant TB strains, highlighting the potential of this chemical scaffold in developing new anti-TB drugs. nih.govnih.gov
Table 1: Antimycobacterial Activity of Benzimidazole Derivatives
| Compound ID | Target Strain | Activity (MIC, μM) |
|---|---|---|
| 5g | M. tuberculosis H37Rv | 0.112 |
| INH-Resistant M. tuberculosis | 6.12 | |
| 5d | M. tuberculosis H37Rv | 0.135 |
| INH-Resistant M. tuberculosis | 16.25 | |
| 5b | M. tuberculosis H37Rv | 0.195 |
Enzyme Inhibition Studies
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. These drugs work by increasing the levels of the neurotransmitter acetylcholine. The benzimidazole core, often synthesized from 4-fluoro-3-nitrobenzoic acid, is a "privileged substructure" in the design of such inhibitors. nih.govsigmaaldrich.com
In a notable study, two series of novel benzimidazole derivatives were synthesized via a four-step reaction starting from 4-fluoro-3-nitrobenzoic acid. sigmaaldrich.comresearchgate.netnih.gov These compounds were evaluated for their ability to inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Out of 34 new compounds, three showed significant AChE inhibition with IC50 values under 10 μM. sigmaaldrich.comresearchgate.netnih.gov The most potent of these demonstrated high inhibitory activity against both enzymes. sigmaaldrich.comresearchgate.netnih.gov Further research has focused on creating benzimidazole-based inhibitors that are selective for BChE, as BChE levels increase in later stages of Alzheimer's disease. nih.gov
Table 2: Cholinesterase Inhibition by a Lead Benzimidazole Derivative
| Compound ID | Target Enzyme | Activity (IC₅₀, μM) |
|---|---|---|
| 5IIc | Acetylcholinesterase (AChE) | 5.12 |
Dopamine-β-hydroxylase Inhibition
A comprehensive review of published scientific literature did not yield specific research findings directly linking this compound or its immediate derivatives to the inhibition of Dopamine-β-hydroxylase.
Choline Acetyltransferase (ChAT) Inhibition
Following a thorough search of scientific databases and literature, no specific studies were found that investigate the inhibitory activity of this compound or its derivatives on the enzyme Choline Acetyltransferase (ChAT).
Anti-inflammatory Effects
The chemical scaffold derived from 4-fluoro-3-nitrobenzoic acid has also been explored for its anti-inflammatory properties. Research into nonpeptidic mimetics of histogranin, a neuropeptide with anti-inflammatory effects, has utilized this starting material. psu.eduresearchgate.net
In one study, derivatives of o-phenylenediamine (B120857) and benzimidazole were synthesized using 4-fluoro-3-nitrobenzoic acid. psu.eduresearchgate.net These synthetic compounds were tested for their ability to modulate inflammatory responses. It was found that at a concentration of 10⁻⁸ M, these compounds significantly blocked the induction of cyclooxygenase-2 (COX-2) and the secretion of prostaglandin (B15479496) E2 (PGE2) in primary cultures of rat alveolar macrophages that were stimulated with lipopolysaccharide. researchgate.net This demonstrates a clear anti-inflammatory effect at the cellular level, suggesting potential therapeutic applications. researchgate.net
Cereblon Binding and PROTAC Design
One of the most cutting-edge applications for this chemical class is in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The E3 ligase Cereblon (CRBN) is a primary target for this technology, and ligands that bind to it are crucial components of many PROTACs. nih.govacs.org
Immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) are classical CRBN binders, but they have limitations, including chemical instability. acs.org Research has focused on developing novel, more stable, non-phthalimide CRBN binders. acs.org Here, fluorinated benzamides have emerged as highly promising scaffolds. acs.orgnih.gov
Studies have shown that incorporating fluorine into the benzamide (B126) structure can significantly enhance binding affinity to CRBN. acs.orgnih.gov This is attributed to several factors, including modulation of lipophilicity, metabolic stability, and the potential for forming conformation-controlling intramolecular hydrogen bonds. acs.org A study developing novel benzamide-type CRBN binders synthesized a series of compounds, including fluorinated derivatives, and measured their binding affinity using a MicroScale Thermophoresis (MST) assay. The fluorine-containing compounds consistently showed stronger binding than their non-halogenated counterparts. acs.org
Table 3: Binding Affinity of Benzamide Derivatives to Cereblon (CRBN)
| Compound | Description | CRBN Binding Affinity (IC₅₀, μM) |
|---|---|---|
| 8d | Fluorine-containing benzamide | 63 ± 16 |
| 8c | Non-halogenated counterpart | 130 ± 19 |
| 8e | Chloro-substituted benzamide | 100 ± 29 |
These findings underscore the utility of the this compound scaffold in designing highly selective and potent PROTACs, moving the field beyond traditional IMiD-based structures. acs.org
Structure-Activity Relationship (SAR) Investigations
The exploration of a molecule's structure-activity relationship (SAR) is fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potential.
Impact of Substituent Modifications on Biological Efficacy
Systematic modifications of the this compound scaffold have demonstrated that even minor structural changes can significantly influence biological efficacy. The fluorine atom and the nitro group are key features, with the fluorine at the 4-position and the nitro group at the 3-position being crucial for certain biological activities.
In the development of anticancer agents, the substitution pattern on the benzamide core is a critical determinant of potency. Research on related 4-chloro-3-nitrobenzamide (B92726) analogs has shown that the positions of the halogen and nitro groups are vital for activity. acs.orgnih.gov Analogs with alternative substitution patterns were found to be significantly less active. acs.orgnih.gov Modification of other parts of the molecule, such as an attached phenyl piperazine (B1678402) ring, also dramatically impacts toxicity and efficacy. For instance, introducing bromine, chlorine, or cyano groups at the meta-position of the phenyl piperazine ring enhanced activity by approximately five- to seven-fold, while methyl and methoxy (B1213986) groups at the same position resulted in a less pronounced, threefold increase in potency. acs.orgnih.gov A 2,5-disubstituted analog featuring a methyl group at R¹ and a chlorine at R² was identified as the most potent compound in one study, with an EC₅₀ of 182 nM. acs.orgnih.gov
The introduction of fluorine into benzamide derivatives has been a successful strategy to enhance binding affinity for certain targets. In a study on Cereblon (CRBN) binders, fluorinated benzamide derivatives consistently showed lower IC₅₀ values—indicating higher affinity—compared to their non-halogenated counterparts. nih.gov This highlights the favorable effects of fluorine on biological activity, which can influence properties like lipophilicity without negatively impacting protein binding. nih.gov For example, the fluorine-containing compound 8d showed the highest affinity in its series with an IC₅₀ of 63 µM. nih.gov
Furthermore, this compound has served as a precursor for potent inhibitors of breast cancer cell proliferation. Specifically, the derivative N-(4-cyano-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide was identified as a potent inhibitor against MDA-MB-231 breast cancer cells. researchgate.net It is also a key starting material for synthesizing benzimidazole derivatives that act as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. smolecule.comresearchgate.net
| Compound/Analog | Modification | Target/Assay | Activity (IC₅₀/EC₅₀) | Source |
| Analog 10 | 4-chloro-3-nitrobenzamide core with 2-methyl, 5-chloro phenyl piperazine | Murine SCLC cell line 319N1 | 182 nM | acs.orgnih.gov |
| Analog 6 | 4-chloro-3-nitrobenzamide core with 3-bromo phenyl piperazine | Murine SCLC cell line 319N1 | ~5-7 fold improvement vs. parent | acs.orgnih.gov |
| Analog 7 | 4-chloro-3-nitrobenzamide core with 3-chloro phenyl piperazine | Murine SCLC cell line 319N1 | ~5-7 fold improvement vs. parent | acs.orgnih.gov |
| Analog 8 | 4-chloro-3-nitrobenzamide core with 3-cyano phenyl piperazine | Murine SCLC cell line 319N1 | ~5-7 fold improvement vs. parent | acs.orgnih.gov |
| Compound 8d | N-(2,6-Dioxo-3-piperidyl)-2-fluoro-4-nitrobenzamide | Human CRBN thalidomide binding domain | 63 ± 16 μM | nih.gov |
| Compound 5IIc | ethyl 1-(3-(1H-imidazol-1-yl)propyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate | Acetylcholinesterase (AChE) | 5.12μM | researchgate.net |
| Compound 56 | N-(4-cyano-3-(trifluoromethyl) phenyl)-4-fluoro-3-nitrobenzamide | MDA-MB-231 breast cancer cells | Potent Inhibitor | arabjchem.org |
Pharmacophore Identification and Lead Optimization
Pharmacophore modeling is a crucial step in lead optimization, helping to identify the essential three-dimensional arrangement of functional groups required for biological activity. This compound and its parent acid, 4-fluoro-3-nitrobenzoic acid, are valuable starting points for the synthesis of compound libraries used in such studies. longdom.orgacs.org
In the quest for novel serotonin (B10506) reuptake inhibitors (SSRIs), a pharmacophore model was generated based on a training set of known active compounds. nih.gov This model identified two hydrophobic centers and one hydrogen bond donor as the key features for interaction with the target. nih.gov The 4-fluoro-3-nitrobenzoic acid scaffold was utilized in the synthesis of new molecules designed to fit this pharmacophore, aiming to create 'hybrid' molecules with dual antagonist action. nih.gov
Lead optimization efforts have also focused on improving metabolic stability and potency. In the development of BMPR2 kinase inhibitors, SAR studies on compounds derived from 3-fluoro-4-nitrobenzoic acid led to the identification of core structural features and the production of next-generation compounds with lower molecular weight and enhanced metabolic stability. acs.org Similarly, in the discovery of inhibitors for branched-chain aminotransferase (BCATm), structural optimization of a lead compound derived from this compound involved replacing a potentially metabolically labile group with an unsubstituted phenyl group, which resulted in increased inhibitory activity. nih.gov
Investigation of Molecular Targets and Mechanisms of Action (MOA) in Biological Systems
Understanding the molecular targets and the precise mechanism of action (MOA) is critical for the rational design of drugs. For compounds derived from this compound, research has pointed towards covalent modification of specific biological targets as a key mechanism.
Covalent Modification of Biological Targets
The chemical structure of this compound, particularly the presence of an electron-withdrawing nitro group ortho to a fluorine atom, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr). acs.orgnih.govdiva-portal.org This reactivity allows the compound to form a covalent bond with nucleophilic residues, such as cysteine or lysine, within a biological target like an enzyme or receptor.
Studies on anticancer benzamides have suggested that SₙAr is crucial for their activity. acs.orgnih.gov The high potency of analogs with a 4-chloro-3-nitro substitution pattern strongly supports a mechanism involving covalent binding to the target protein. acs.orgnih.gov This hypothesis is further reinforced by the observation that analogs with different substitution patterns, which would be less reactive towards SₙAr, are significantly less active. acs.orgnih.gov The proposed mechanism involves a nucleophile from the biological target attacking the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of a stable, covalent drug-target complex. nih.gov
A similar mechanism has been described for the related prodrug 4-iodo-3-nitrobenzamide. spandidos-publications.com In cancer cells, this compound is enzymatically reduced to form a highly reactive 4-iodo-3-nitrosobenzamide (B12559498) intermediate. spandidos-publications.com This intermediate can then covalently modify and inactivate key proteins like poly(ADP-ribose) polymerase (PARP-1) through the alkylation of protein nucleophiles, leading to rapid tumor cell death. spandidos-publications.com This selective activation in cancer cells is due to a deficiency in a specific mitochondrial reducing system that, in normal cells, would reduce the nitro group to a non-toxic amine. spandidos-publications.com This mode of action, involving lethal synthesis of a reactive intermediate that covalently modifies its target, represents a powerful strategy in cancer chemotherapy. spandidos-publications.com
Exploration in Advanced Materials Science
Integration into Polymeric Systems for Functional Materials
The reactivity of the 4-fluoro-3-nitro core structure makes it a valuable component in the synthesis of functional polymers. The fluorine atom is susceptible to nucleophilic aromatic substitution, providing a reactive handle to attach polymer chains to other molecules. This has been effectively utilized in creating sophisticated systems for drug delivery and in formulating specialized polymers with enhanced characteristics.
Polymersomes are robust, vesicle-like structures formed from the self-assembly of amphiphilic block copolymers, offering significant advantages for in vivo imaging and as drug carriers. nih.gov They possess a thick, durable membrane capable of carrying hydrophobic agents and an aqueous core for soluble molecules. nih.gov A key strategy in making these systems effective for targeted therapy is to functionalize their surface with ligands that can recognize and bind to specific biological markers.
The precursor, 4-fluoro-3-nitrobenzoic acid, has been instrumental in this process. nih.govossila.com It serves as a chemical linker to attach bioactive molecules, such as biocytin, to the terminus of a polymer chain. nih.govresearchgate.net This is typically achieved through a two-step synthesis where the carboxylic acid group of 4-fluoro-3-nitrobenzoic acid first reacts with the terminal hydroxyl group of a polymer, followed by a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by the incoming bioactive molecule. nih.gov This method allows for the creation of functionalized polymers that can be assembled into polymersomes designed to target specific sites, such as areas of inflammation, by mimicking the adhesive properties of leukocytes. nih.gov
Table 1: Synthesis Steps for Functionalizing Polymers with 4-Fluoro-3-Nitrobenzoic Acid
| Step | Reaction Type | Reactants | Purpose |
|---|---|---|---|
| 1 | Esterification | 4-fluoro-3-nitrobenzoic acid, Hydroxyl-terminated polymer | To attach the fluoro-nitro-phenyl group to the polymer chain. nih.gov |
| 2 | Nucleophilic Aromatic Substitution | Biocytin, Fluorine-modified polymer | To displace the fluorine atom and attach the targeting ligand (biocytin). nih.govresearchgate.net |
| 3 | Purification | High-Performance Liquid Chromatography (HPLC) | To isolate the final, functionalized polymer before assembly into polymersomes. nih.gov |
Derivatives of 4-fluoro-3-nitrobenzamide are utilized in the formulation of specialty polymers and coatings to improve their physical and chemical properties. chemimpex.com Methyl 4-fluoro-3-nitrobenzoate, an ester derivative, is employed in material science research to enhance characteristics like durability and chemical resistance, which are critical for industrial applications. chemimpex.com The presence of the fluoro and nitro groups within the polymer matrix can impart desirable properties to coatings, adhesives, and other specialty chemical formulations. cynorlaboratories.com
Crystal Engineering and Supramolecular Assembly of Derivatives
Crystal engineering focuses on understanding and controlling the way molecules arrange themselves in a solid state. The study of this compound derivatives provides significant insights into how intermolecular forces dictate the structure and, consequently, the macroscopic properties of organic crystals.
The responsiveness of organic crystals to external stimuli like heat and mechanical stress is a growing area of research, with potential applications in actuators and smart materials. core.ac.ukacs.org While not documented for this compound itself, related molecular structures demonstrate these intriguing properties. For instance, cocrystals formed between theophylline (B1681296) and 4-fluoro-3-nitrobenzoic acid (a precursor) have been studied to assess how supramolecular organization impacts mechanical properties like tabletability and plasticity. researchgate.net
In a related compound, 2,6-dichlorobenzylidine-4-fluoro-3-nitroaniline, researchers have observed both elastic bending and thermosalient behavior (jumping or scattering upon heating) in the same crystal. researchgate.net This unusual combination of properties stems from the crystal's structure. The thermosalient effect was linked to anisotropic changes in the crystal's unit cell parameters during a phase transition, where a notable expansion along one axis creates mechanical stress within the lattice. researchgate.net Such studies highlight how the "4-fluoro-3-nitro" chemical motif can be part of a molecular framework that gives rise to significant mechanical and thermal effects, driven by the competition between different types of intermolecular forces. researchgate.net
Table 2: Thermal and Mechanical Properties of a Related "4-Fluoro-3-Nitro" Derivative
| Property | Observation | Underlying Mechanism |
|---|---|---|
| Elasticity | The crystal can be bent easily without fracture. researchgate.net | Attributed to an isotropic crystal packing arrangement. researchgate.net |
| Thermosalience | The crystal undergoes a rapid structural change and jumps upon heating to 138 °C. researchgate.net | Caused by an irreversible phase transition and anisotropic changes in the unit cell dimensions, leading to strain build-up. researchgate.net |
| Improved Plasticity | A cocrystal of theophylline and 4-fluoro-3-nitrobenzoic acid shows superior tabletability. researchgate.net | The layered structure created by the co-formers facilitates deformation. researchgate.net |
The stability and structure of a molecular crystal are governed by a network of intermolecular interactions. scirp.org Detailed crystallographic studies on derivatives of this compound reveal the specific forces at play. In the crystal structure of 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide, the molecules are linked by a combination of weak intermolecular hydrogen bonds, including C—H···O, N—H···O, and C—H···F interactions. nih.govresearchgate.net
Table 3: Crystallographic Data for 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C₁₉H₁₃F₂N₃O₃ | Defines the elemental composition of the molecule. nih.govresearchgate.net |
| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. nih.govresearchgate.net |
| Space Group | Pī | Specifies the symmetry elements within the unit cell. nih.govresearchgate.net |
| a (Å) | 7.8510 (16) | Unit cell dimension. researchgate.net |
| b (Å) | 8.2720 (17) | Unit cell dimension. researchgate.net |
| c (Å) | 13.835 (3) | Unit cell dimension. researchgate.net |
| α (°) | 74.75 (3) | Unit cell angle. researchgate.net |
| β (°) | 85.67 (3) | Unit cell angle. researchgate.net |
| γ (°) | 70.76 (3) | Unit cell angle. researchgate.net |
| Key Intermolecular Bonds | C—H···O, N—H···O, C—H···F | Weak hydrogen bonds that link the molecules and stabilize the crystal structure. nih.govresearchgate.net |
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-Fluoro-3-nitrobenzoic acid |
| 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide |
| 2,6-dichlorobenzylidine-4-fluoro-3-nitroaniline |
| Biocytin |
| Methyl 4-fluoro-3-nitrobenzoate |
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-protein interactions.
While direct molecular docking studies on 4-Fluoro-3-nitrobenzamide are not extensively documented, research on its derivatives provides significant insights into its potential biological targets. This compound frequently serves as a precursor or structural motif in the synthesis of more complex molecules with demonstrated biological activity. For instance, derivatives of this compound have been incorporated into novel compounds evaluated as potential inhibitors for various enzymes and receptors.
Key Research Findings:
Anticancer Targets: Derivatives of this compound have been synthesized and investigated for their anticancer properties. One such derivative, N-(4-cyano-3-(trifluoromethyl) phenyl)-4-fluoro-3-nitrobenzamide, was identified as a potent inhibitor of MDA-MB-231 human breast cancer cell proliferation. researchgate.netresearchgate.net Docking studies on related benzimidazole (B57391) derivatives have explored their binding modes in enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation and cancer. researchgate.net Other research on the closely related 4-chloro-3-nitrobenzamide (B92726) scaffold has suggested that it may bind covalently to targets like β-tubulin. acs.org
Cholinesterase Inhibition: Novel benzimidazole derivatives synthesized from 4-fluoro-3-nitrobenzoic acid have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net Docking studies of these derivatives helped to elucidate their binding interactions within the active sites of these enzymes. researchgate.net
Docking Methodology: The general procedure for docking a ligand like this compound or its derivatives involves using specialized software such as AutoDock Vina or the Schrödinger Suite. The process models the binding of the compound to a target protein, such as a kinase or receptor. The electron-withdrawing properties of the nitro group and the electronegativity of the fluorine atom are expected to play a significant role in forming hydrogen bonds and other interactions with amino acid residues in the target's active site.
The results of docking simulations are typically presented as a binding energy or docking score, which estimates the binding affinity. Lower binding energy values suggest a more stable ligand-protein complex.
Table 1: Potential Biological Targets for Derivatives of this compound This table is illustrative and based on studies of derivative compounds.
| Target Protein/Cell Line | Therapeutic Area | Docking Software Example | Reference |
|---|---|---|---|
| MDA-MB-231 Cells | Breast Cancer | Not Specified | researchgate.netresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Cancer, Inflammation | Not Specified | researchgate.net |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Not Specified | researchgate.net |
| β-Tubulin | Cancer | Not Specified | acs.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. diva-portal.org These methods provide a fundamental understanding of a molecule's structure, stability, and vibrational characteristics.
For this compound, DFT calculations can predict key parameters that govern its chemical behavior. While specific DFT studies on the parent compound are limited, analysis of closely related structures, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, demonstrates the utility of this approach. researchgate.net
Key Research Findings:
Structural and Vibrational Analysis: DFT methods can be used to calculate the optimized molecular geometry and predict the vibrational frequencies (FT-IR and FT-Raman spectra). researchgate.net For example, the C-F stretching vibration in aromatic rings is typically expected in the region of 1270–1100 cm⁻¹. researchgate.net
Electronic Properties: Calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These parameters help predict how the molecule will interact with other reagents.
Non-linear Optical (NLO) Properties: The first-order hyperpolarizability can be calculated to assess the potential of a compound for use in NLO applications. Studies on similar Schiff base materials derived from fluorinated benzohydrazides have shown that such compounds can have significantly higher hyperpolarizability than reference materials like urea. researchgate.net
Table 2: Representative Data from DFT Calculations on a Related Benzamide (B126) Data based on findings for 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide.
| Property | Method | Finding | Significance | Reference |
|---|---|---|---|---|
| Vibrational Frequency | DFT/FT-Raman | C-F stretch observed at 1224 cm⁻¹ (experimental) and 1231 cm⁻¹ (calculated) | Confirms structural features | researchgate.net |
| Hyperconjugation | NBO Analysis | High-energy transfer from donor to acceptor orbitals | Indicates intramolecular charge transfer and stability | researchgate.net |
| First-order Hyperpolarizability | DFT | Can be many times greater than that of urea | Suggests potential for NLO applications | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding.
MD simulations on derivatives of this compound have been used to validate docking results and assess the stability of the predicted binding poses.
Key Research Findings:
Complex Stability: In a study involving benzimidazole derivatives, MD simulations were performed to confirm the stability of the ligand-protein complexes. researchgate.net A key parameter analyzed is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD value (e.g., <2 Å) suggests that the ligand remains securely in the binding pocket.
Binding Free Energy: MD simulations can be combined with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate the binding free energy of a ligand to its target. This provides a more accurate estimation of binding affinity than docking scores alone.
Conformational Analysis: These simulations reveal the dynamic behavior of the ligand within the active site, showing how its conformation might adapt to optimize interactions with the surrounding amino acids. For example, a 200 ns simulation of a benzimidazole derivative showed permanent stabilization in the binding site of the anti-apoptotic protein Bcl-2. researchgate.net
MD Simulation Methodology: Typically, an MD simulation starts with the best-docked pose from a molecular docking study. The complex is placed in a simulated aqueous environment, and the system's energy is minimized. The simulation is then run for a specific duration (e.g., 100-200 nanoseconds) using software packages like GROMACS or AMBER. researchgate.net Analysis of the resulting trajectory provides detailed information about the stability and dynamics of the interaction.
Table 3: Parameters from MD Simulations of Benzamide Derivatives This table is illustrative and based on typical methodologies and findings.
| Parameter | Typical Value/Finding | Significance | Software Example | Reference |
|---|---|---|---|---|
| Simulation Time | 100-200 ns | Ensures adequate sampling of conformational space | GROMACS, AMBER | researchgate.net |
| RMSD | < 2.0 Å | Indicates a stable binding pose of the ligand in the target's active site | GROMACS, VMD | researchgate.net |
| Binding Free Energy | (Varies, e.g., kcal/mol) | Quantifies the strength of the ligand-target interaction | MM-PBSA |
In Silico Prediction of Biological Activities
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities.
While this compound itself is a simple fragment, its ADMET properties and those of its derivatives are often evaluated computationally to guide the design of new therapeutic agents.
Key Research Findings:
Drug-Likeness: A common initial screen is to evaluate compliance with "Lipinski's Rule of Five". This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Derivatives of this compound are often designed to adhere to these rules. researchgate.netdiva-portal.org
Pharmacokinetic Prediction: Online tools and software, such as pKCSM, are used to predict various pharmacokinetic parameters. jonuns.com These can include aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.
Toxicity Prediction: In silico models can also predict potential toxicities, such as hepatotoxicity (liver toxicity) or mutagenicity. jonuns.com For example, in a study of N-(4-fluorophenylcarbamothioyl) benzamide derivatives, most compounds were predicted to have low toxicity, although some showed potential for hepatotoxicity. jonuns.com
Metabolic Stability: The presence of a fluorine atom in a molecule can often enhance its metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov
Table 4: Predicted ADMET Properties for Benzamide-Type Compounds This table presents a general overview of properties predicted in silico.
| Property | Prediction Tool Example | Desired Outcome for Drug Candidate | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | pKCSM, SwissADME | Compliance (0 violations) | researchgate.netdiva-portal.org |
| Intestinal Absorption | pKCSM | High | researchgate.netjonuns.com |
| Blood-Brain Barrier Permeability | pKCSM | Varies based on target (Yes for CNS drugs, No for peripheral) | jonuns.com |
| Hepatotoxicity | pKCSM | No | jonuns.com |
| Ames Toxicity (Mutagenicity) | pKCSM | No | jonuns.com |
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D-NMR techniques, is a cornerstone for the structural elucidation of 4-fluoro-3-nitrobenzamide and its derivatives. rsc.org
¹H NMR: In the ¹H NMR spectrum, the fluorine atom induces characteristic splitting patterns in adjacent protons. For instance, in derivatives of this compound, the aromatic protons exhibit distinct chemical shifts and coupling constants that are invaluable for confirming the positions of substituents on the benzene (B151609) ring. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronic environment, with electronegative substituents like the nitro group and fluorine atom causing downfield shifts for nearby carbons. libretexts.org In deuterated chloroform (B151607) (CDCl3), the carbon of the carbonyl group in a derivative, N-(2-chlorobenzyl)-4-fluoro-3-nitrobenzamide, has been observed at approximately 164.30 ppm. rsc.org The carbon attached to the fluorine atom shows a characteristic large coupling constant (J C-F). rsc.org
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, which is particularly useful for unambiguously assigning signals in complex derivatives.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 8.27 | d | 1.6 | Aromatic CH |
| ¹H | 8.18 | s | Aromatic CH | |
| ¹H | 7.88 | dd | 8.5, 1.7 | Aromatic CH |
| ¹³C | 164.30 | C=O | ||
| ¹³C | 157.24 | d | 270.9 | C-F |
| ¹³C | 134.96 | Aromatic C |
Mass Spectrometry (LC/MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound and its derivatives.
LC/MS: Liquid chromatography-mass spectrometry (LC/MS) is frequently used to analyze reaction mixtures and purified products. nih.gov For instance, the synthesis of N-(2-chlorobenzyl)-4-fluoro-3-nitrobenzamide can be monitored using LC-MS/MS analysis. rsc.org
HRMS: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. rsc.org For example, the calculated mass for the protonated molecule [M+H]⁺ of N-(2-chlorobenzyl)-4-fluoro-3-nitrobenzamide is 309.0437, with an experimental value found to be 309.0445. rsc.org This level of accuracy is essential for confirming the identity of newly synthesized compounds. The fragmentation patterns observed in the mass spectrum also offer valuable structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Mechanistic Insights
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and its derivatives. nih.gov The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these vibrations are characteristic of specific functional groups.
Key vibrational bands for benzamide (B126) derivatives include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.
C=O stretching (Amide I): A strong absorption band usually found between 1630 and 1690 cm⁻¹. For example, in N-(2,6-diisopropylphenyl)-4-nitrobenzamide, this band appears at 1650 cm⁻¹. rsc.org
N-O stretching (nitro group): Asymmetric and symmetric stretching vibrations of the nitro group give rise to strong bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. vulcanchem.com
C-F stretching: The carbon-fluorine bond shows a strong absorption in the 1000-1400 cm⁻¹ region.
FTIR is also valuable for monitoring reaction progress, for instance, by observing the disappearance of the starting material's characteristic peaks and the appearance of the product's peaks.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The presence of chromophores, such as the nitro group and the aromatic ring in this compound, leads to characteristic absorption bands.
The electronic transitions in such molecules typically include:
π → π transitions:* These high-energy transitions occur in conjugated systems like the benzene ring. elte.hu
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl or nitro group) to an anti-bonding π* orbital. libretexts.orgelte.hu
The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and the solvent used. For example, extending the conjugation in a molecule generally leads to a bathochromic (red) shift, meaning the absorption occurs at a longer wavelength.
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Powder Diffraction for Phase Transitions
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal XRD: When a suitable single crystal of a this compound derivative can be grown, single-crystal XRD analysis provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov For example, the crystal structure of 4-(4-fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide revealed that the phenylaminobenzamide moiety is essentially planar. nih.gov Such studies have also elucidated the role of hydrogen bonding and other non-covalent interactions in stabilizing the crystal lattice. nih.gov
Powder XRD: Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. It is valuable for identifying crystalline phases, determining phase purity, and studying phase transitions that may occur under different conditions, such as changes in temperature or pressure.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. nih.govmolaid.com The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.
Chromatographic Techniques (e.g., HPLC, TLC) for Reaction Monitoring and Purification Assessment
Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and assessing the purity of the final products.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring reactions. By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the disappearance of starting materials and the appearance of products can be visualized.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique used for both reaction monitoring and purity assessment. google.comgoogle.com It separates the components of a mixture with high resolution, and the area under each peak is proportional to the concentration of the corresponding component. HPLC is often coupled with a UV detector or a mass spectrometer (LC-MS) for enhanced detection and identification capabilities. Purity levels of greater than 95% are often confirmed by HPLC.
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |
| TLC | Reaction Monitoring | Silica gel | Hexane/Ethyl Acetate (B1210297) gradient |
| HPLC | Purity Assessment, Reaction Monitoring | C18 reverse-phase | Acetonitrile/Water with 0.1% formic acid |
Emerging Research Frontiers and Future Perspectives
The chemical compound 4-Fluoro-3-nitrobenzamide and its precursors are pivotal in a variety of advancing scientific fields. The unique arrangement of its functional groups—a fluorine atom, a nitro group, and an amide—imparts specific reactivity that researchers are leveraging for novel applications. This article explores the emerging research frontiers for this compound, from artificial intelligence in drug design to the development of smart materials.
Q & A
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) shows degradation <5% at pH 7.0. Acidic conditions (pH <3) hydrolyze the amide bond, forming 4-fluoro-3-nitrobenzoic acid. Store lyophilized samples at -20°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
